N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride is a benzamide derivative featuring a dimethylaminoethyl side chain, a 4-methyl-substituted benzothiazole moiety, and a methylsulfonyl group at the ortho position of the benzamide core. The hydrochloride salt enhances its solubility and bioavailability. The methylsulfonyl group contributes to electronic effects and hydrogen-bonding capabilities, which may influence binding interactions .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2.ClH/c1-14-8-7-10-16-18(14)21-20(27-16)23(13-12-22(2)3)19(24)15-9-5-6-11-17(15)28(4,25)26;/h5-11H,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYIOODCJGSKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dimethylamino group : Enhances solubility and biological activity.
- Benzothiazole ring : Known for diverse biological activities including anticancer properties.
- Methylsulfonyl group : May influence pharmacokinetics and enhance interaction with biological targets.
Molecular Formula : C_{19}H_{24}N_{3}O_{2}S
Molecular Weight : 454.0 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including:
- Proteins involved in cancer cell proliferation : It may inhibit pathways critical for cancer cell survival.
- Ion channels : Modulation of ion channels can affect cardiac function and cellular excitability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. Studies using the MTT assay demonstrated a dose-dependent reduction in cell viability at concentrations of 1, 2, and 4 μM .
- Induction of Apoptosis : Flow cytometry analyses revealed that the compound promotes apoptosis in cancer cells, evidenced by increased annexin V binding and changes in cell cycle distribution .
- Anti-inflammatory Effects : The compound also reduces levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating potential dual action as both an anticancer and anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in A431, A549 cells | |
| Apoptosis Induction | Promotes apoptosis in cancer cells | |
| Anti-inflammatory | Reduces IL-6 and TNF-α levels |
Case Studies
- Study on Anticancer Efficacy : A recent study synthesized a series of benzothiazole derivatives, including the target compound. The study reported substantial inhibition of cell proliferation in multiple cancer cell lines, with specific focus on the AKT and ERK signaling pathways being inhibited by the compound .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound alters protein expression related to cell cycle regulation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the benzothiazole ring, sulfonyl/sulfonamide groups, and amide linkages. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
Benzothiazole Modifications :
- 4-Methyl (Target Compound) : Balances lipophilicity and steric effects for target binding .
- 6-Fluoro () : Fluorine’s electronegativity may enhance binding to hydrophobic pockets and reduce metabolic degradation .
- 4-Methoxy () : Increases polarity and solubility but may reduce membrane permeability .
- Sulfonyl/Sulfonamide Variations: Methylsulfonyl (Target Compound): Strong electron-withdrawing effect stabilizes the amide bond and influences hydrogen bonding . Piperidinylsulfonyl (): Bulky substituent may enhance selectivity for specific enzyme isoforms .
Amide Linkages :
Research Findings and Implications
- Solubility : Hydrochloride salts universally enhance aqueous solubility. Methylsulfonyl and methoxy groups further improve solubility compared to lipophilic substituents like ethylsulfonyl .
- Synthetic Complexity : Compounds with bulkier substituents (e.g., piperidinylsulfonyl) require multi-step syntheses, increasing production costs .
Q & A
Q. Mitigation :
- Standardize protocols (CLSI guidelines).
- Use orthogonal assays (e.g., enzyme inhibition + cytotoxicity screening) .
| Study | MIC (μg/mL) | Assay Condition |
|---|---|---|
| X | 1.25 | pH 7.4, E. coli |
| Y | 5.0 | pH 6.8, S. aureus |
Advanced: What role does the hydrochloride salt play in formulation?
Answer:
The hydrochloride salt improves:
- Solubility : 25 mg/mL in water vs. 2 mg/mL for free base.
- Stability : DSC shows a melting point of 215°C (vs. 180°C for free base) .
| Property | Free Base | Hydrochloride |
|---|---|---|
| Aqueous solubility | Low | High |
| Hygroscopicity | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
